(tert-Butyldimethylsilyloxy)malononitrile

Hydrolytic stability Silyl protecting groups Aqueous compatibility

(tert-Butyldimethylsilyloxy)malononitrile (CAS 128302-78-3), also designated TBS-MAC, is a silyl-protected malononitrile derivative belonging to the masked acyl cyanide (MAC) reagent class. It functions as a carbonyl anion equivalent in umpolung reactivity and participates in one-pot, multi-component couplings with electrophiles and nucleophiles to yield α-siloxy amides, esters, and Weinreb amides.

Molecular Formula C9H16N2OSi
Molecular Weight 196.32 g/mol
CAS No. 128302-78-3
Cat. No. B1278622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butyldimethylsilyloxy)malononitrile
CAS128302-78-3
Molecular FormulaC9H16N2OSi
Molecular Weight196.32 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC(C#N)C#N
InChIInChI=1S/C9H16N2OSi/c1-9(2,3)13(4,5)12-8(6-10)7-11/h8H,1-5H3
InChIKeyAIQDCGCDLHCZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(tert-Butyldimethylsilyloxy)malononitrile CAS 128302-78-3 | TBS-MAC Reagent Product Profile


(tert-Butyldimethylsilyloxy)malononitrile (CAS 128302-78-3), also designated TBS-MAC, is a silyl-protected malononitrile derivative belonging to the masked acyl cyanide (MAC) reagent class [1]. It functions as a carbonyl anion equivalent in umpolung reactivity and participates in one-pot, multi-component couplings with electrophiles and nucleophiles to yield α-siloxy amides, esters, and Weinreb amides . Its core structural feature is a tert-butyldimethylsilyl (TBS) masking group attached to the oxygen of malononitrile, which imparts distinct stability and reactivity compared to unprotected malononitrile and alternative MAC variants [1].

Why (tert-Butyldimethylsilyloxy)malononitrile Cannot Be Replaced by Unprotected Malononitrile or Other MAC Reagents


The unprotected parent compound, hydroxymalononitrile (H-MAC-H), is inherently unstable and cannot be isolated or stored, rendering it unsuitable for direct use as a synthon [1]. While alternative MAC protecting groups (e.g., Ac, MOM, EE) provide stability, the TBS (tert-butyldimethylsilyl) variant offers a unique combination of hydrolytic robustness under diverse reaction conditions and selective reactivity that cannot be assumed for analogs [2]. The choice of silyl protecting group directly impacts both the synthetic strategy and the outcome; substituting TBS-MAC with a trimethylsilyl (TMS) analog, for instance, results in markedly different hydrolytic stability, which can lead to premature deprotection or incompatible reaction conditions [3].

Quantitative Performance Evidence: (tert-Butyldimethylsilyloxy)malononitrile vs. Comparators


Hydrolytic Stability of TBS vs. TMS Protecting Group: A 10,000-Fold Difference

The tert-butyldimethylsilyl (TBS) group is approximately 10,000 times more hydrolytically stable than the trimethylsilyl (TMS) group [1]. This quantifies the critical differentiation between TBS-MAC and a hypothetical TMS-MAC analog; a TMS-protected reagent would be prone to solvolysis and unsuitable as a protecting group for this synthon under standard laboratory conditions [1].

Hydrolytic stability Silyl protecting groups Aqueous compatibility

One-Pot α-Siloxy-Weinreb Amide Synthesis: TBS-MAC Avoids Undesired Pathway

In the one-pot synthesis of α-siloxy-Weinreb amides from aldehydes, the use of the tert-butyldimethylsilyl (TBS)-bearing MAC reagent specifically avoids a competitive side reaction that forms N-methoxy-N-methyl-2-amino-1-siloxymalononitrile [1]. While the precise yield difference is not quantified in the available abstract, this highlights a unique selectivity advantage; alternative MAC reagents lacking the bulky TBS group may not offer the same steric control and could lead to lower yields or more complex purification.

One-pot synthesis Weinreb amide Reaction selectivity Masked acyl cyanide

Scalable Three-Step Synthesis of TBS-MAC: A Reproducible Procurement Consideration

A 2023 publication details a scalable, three-step synthesis of TBS-MAC from malononitrile [1]. Crucially, the synthetic route generates two bench-stable intermediates: a sodium enolate and acetylmalononitrile [1]. These intermediates serve as stable precursors to the unstable hydroxymalononitrile and can be converted to other MAC reagents beyond TBS [1].

Scalable synthesis Process chemistry Bench-stable precursors

Optimal Use Cases for (tert-Butyldimethylsilyloxy)malononitrile (TBS-MAC)


Synthesis of α-Hydroxy-β-Amino Acid Derivatives via Three-Component Coupling

TBS-MAC is employed in a three-component reaction with a protected α-amino aldehyde and an alcohol to provide expedient access to protected α-hydroxy-β-amino acid derivatives [1]. This leverages its ability to act as an acyl anion equivalent and participate in sequential additions, as evidenced by its use in multi-component couplings with electrophiles (aldehydes, ketones, imines) and nucleophiles (alcohols, amines) .

One-Pot Preparation of α-Siloxy-Weinreb Amides from Aldehydes

The reagent is specifically advantageous in the one-pot synthesis of α-siloxy-Weinreb amides from aldehydes [1]. Its bulky TBS group prevents a competitive side reaction, ensuring the desired product is formed selectively [1]. This application is critical for generating key intermediates in complex molecule synthesis.

General Synthesis of α-Siloxyamides and Esters via Multi-Component Reactions

TBS-MAC's primary utility is in multi-component coupling reactions [1]. It is treated with a base to form an anion species that acts as an acyl anion equivalent, reacting with electrophiles like aldehydes or ketones to form an intermediate, which is then trapped by a nucleophile (e.g., amine or alcohol) to afford α-siloxyamides or α-siloxy esters . This one-pot methodology streamlines the synthesis of these valuable building blocks.

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